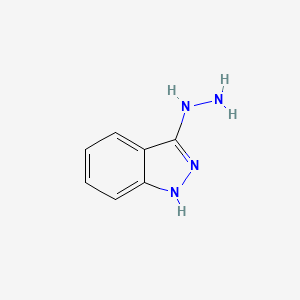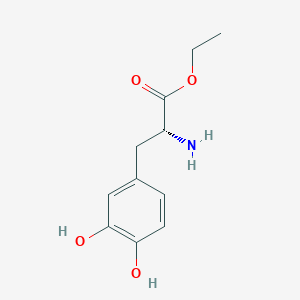
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is a chemical compound that features a lithium ion coordinated with a difluoromethyl-substituted oxolane carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate typically involves the reaction of difluoromethyl-substituted oxolane carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the proper formation of the lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted oxolane alcohols.
Substitution: The lithium ion can be substituted with other cations, leading to the formation of different metal oxolane carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with metal salts like sodium chloride or potassium bromide can facilitate cation exchange.
Major Products Formed
Oxidation: Formation of oxolane ketones or aldehydes.
Reduction: Formation of oxolane alcohols.
Substitution: Formation of various metal oxolane carboxylates.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Wirkmechanismus
The mechanism of action of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways. In industrial applications, the compound’s unique structural properties contribute to its effectiveness as an additive, enhancing the stability and performance of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with similar applications in lithium-ion batteries.
Difluoromethyl pyrazole derivatives: Compounds with similar difluoromethyl groups used in agricultural chemicals
Uniqueness
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is unique due to its specific oxolane ring structure and the presence of a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C6H7F2LiO3 |
|---|---|
Molekulargewicht |
172.1 g/mol |
IUPAC-Name |
lithium;3-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C6H8F2O3.Li/c7-4(8)6(5(9)10)1-2-11-3-6;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
FRNAOGZEKCQHEU-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1COCC1(C(F)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


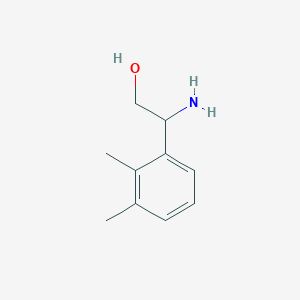
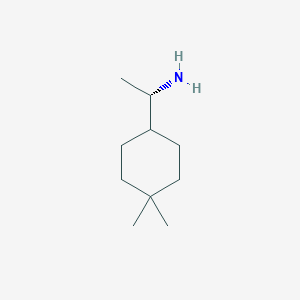

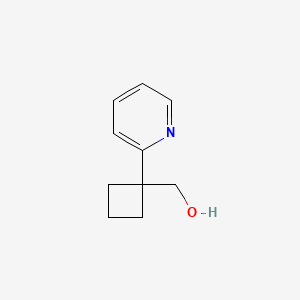

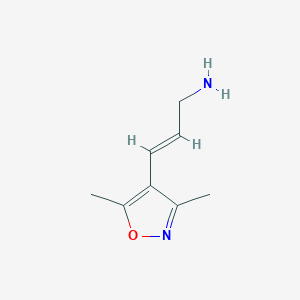
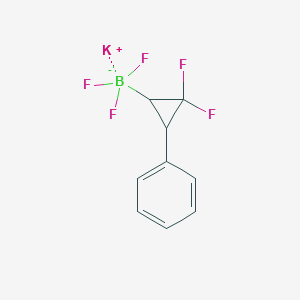


![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

